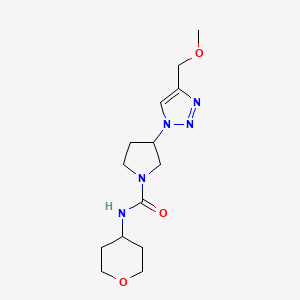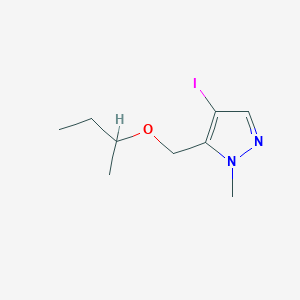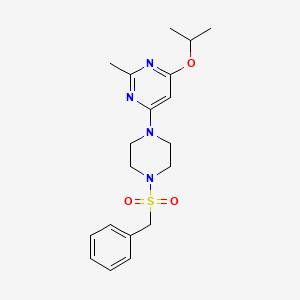
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an indole ring, a morpholino group, and a trifluoromethoxyphenyl group. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole ring is a common structure in many natural products and pharmaceuticals, and it often contributes to the biological activity of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could potentially make the compound aromatic and planar, while the morpholino group could make it polar .Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
Research has highlighted the potential of morpholino acetamide derivatives as broad-spectrum antifungal agents. Specifically, derivatives have been identified as fungicidal agents against Candida species and have shown antifungal activity against Aspergillus species. The introduction of modifications to the morpholin-2-one core resulted in improved plasmatic stability while maintaining antifungal efficacy, demonstrating potential for systemic fungal infection treatments (Bardiot et al., 2015). Furthermore, the compound's antimicrobial properties have been investigated, with synthesized derivatives displaying activity against a range of microbial species. Notably, certain derivatives exhibited potent activity, highlighting their potential for further biological screening and application trials (Gul et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of morpholino acetamide derivatives have been a significant area of study. For example, the crystal structures of certain derivatives provide insights into the compounds' molecular configurations and potential interactions with biological targets. Such analyses contribute to the understanding of how structural modifications can influence biological activity and stability, offering a foundation for the development of more effective therapeutic agents (Galushchinskiy et al., 2017).
Biological Interactions
Investigations into the interactions between morpholino acetamide derivatives and biological systems, such as DNA and proteins, have revealed the compounds' potential mechanisms of action. Studies on DNA-binding interactions and protein-binding interactions provide valuable insights into how these compounds may exert their therapeutic effects, offering a pathway for the development of new treatments based on these mechanisms (Raj, 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity by enabling the host to recognize pathogens invading the body .
Mode of Action
The compound interacts with its target, TLR4, by inhibiting its activity . This inhibition disrupts the normal functioning of the receptor, leading to changes in the immune response .
Biochemical Pathways
The TLR4 pathway is the primary biochemical pathway affected by this compound . TLR4 is involved in the innate immune response, and its inhibition can lead to a decrease in the immune response to pathogens .
Result of Action
The inhibition of TLR4 by this compound can lead to a decrease in the immune response to pathogens . This can result in a decrease in the severity of infections caused by pathogens recognized by TLR4 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c24-23(25,26)34-16-7-5-15(6-8-16)27-22(32)21(31)18-13-29(19-4-2-1-3-17(18)19)14-20(30)28-9-11-33-12-10-28/h1-8,13H,9-12,14H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXIMJNCFCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)
![7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2874232.png)
![2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874233.png)
![8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2874237.png)


![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2874242.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B2874245.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2874246.png)
![2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2874248.png)
